1-(3-Fluoroquinolin-5-yl)ethanone

CAS No.: 2007925-06-4

Cat. No.: VC7956698

Molecular Formula: C11H8FNO

Molecular Weight: 189.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007925-06-4 |

|---|---|

| Molecular Formula | C11H8FNO |

| Molecular Weight | 189.19 |

| IUPAC Name | 1-(3-fluoroquinolin-5-yl)ethanone |

| Standard InChI | InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 |

| Standard InChI Key | MVFONEVKANNPSU-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C2C=C(C=NC2=CC=C1)F |

| Canonical SMILES | CC(=O)C1=C2C=C(C=NC2=CC=C1)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

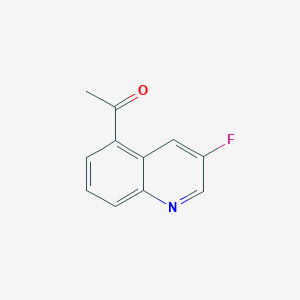

1-(3-Fluoroquinolin-5-yl)ethanone consists of a quinoline core substituted with a fluorine atom at position 3 and an acetyl group (-COCH) at position 5 (Figure 1). The planar quinoline system enables π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom enhances electrophilic reactivity at adjacent positions .

Table 1: Key molecular descriptors of 1-(3-Fluoroquinolin-5-yl)ethanone

| Property | Value |

|---|---|

| CAS Number | 2007925-06-4 |

| Molecular Formula | |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 1-(3-fluoroquinolin-5-yl)ethan-1-one |

| SMILES | CC(=O)C1=C2C=CN=C(C2=CC=C1)F |

| InChIKey | YXGYHHIXHGJGJY-UHFFFAOYSA-N |

The compound’s crystalline structure, inferred from analogs, suggests strong intermolecular hydrogen bonding between the ketone oxygen and adjacent aromatic hydrogens, contributing to its stability .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-(3-Fluoroquinolin-5-yl)ethanone typically begins with 3-fluoroaniline derivatives. A common approach involves:

-

Acetylation: Treatment of 3-fluoroaniline with acetic anhydride yields the corresponding acetanilide.

-

Cyclization: Reaction with phosphorus oxychloride (POCl) and dimethylformamide (DMF) under Vilsmeier-Haack conditions forms the quinoline core .

-

Functionalization: Introduction of the acetyl group at position 5 via Friedel-Crafts acylation or nucleophilic substitution .

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate cyclization. For example, Jha et al. demonstrated that heating acetanilide intermediates with DMF/POCl under microwave conditions (120°C, 1 hour) achieves 94% yield for analogous 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde . This method reduces reaction times from hours to minutes while minimizing side products.

Table 2: Comparative synthesis yields under conventional vs. microwave conditions

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 120 | 6 | 72 |

| Microwave Irradiation | 120 | 1 | 94 |

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

H NMR (DMSO-): δ 8.92 (d, 1H, quinoline-H2), 8.35 (s, 1H, quinoline-H8), 7.78–7.65 (m, 2H, quinoline-H6/H7), 2.65 (s, 3H, COCH) .

-

IR: Strong absorption bands at 1685 cm (C=O stretch) and 1240 cm (C-F stretch).

Biological Activity and Mechanistic Insights

Anticancer Activity

Hybrid fluoroquinolones bearing heterocyclic moieties at position 3 demonstrate cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines . For example, vanillin hydrazone derivatives of moxifloxacin exhibit GI values as low as 1.48 μM, with selectivity indices >50 against normal VERO cells .

Table 3: Cytotoxicity of select fluoroquinolone derivatives

| Compound | Cell Line (GI, μM) | Selectivity Index |

|---|---|---|

| Moxifloxacin hydrazone | MCF-7: 1.48 | 53.71 |

| Ciprofloxacin analog | HL-60: 2.15 | 30.93 |

Applications in Drug Discovery

Pharmacophore Hybridization

The C-3 position of the quinoline core serves as a strategic site for introducing heterocycles (e.g., triazoles, oxadiazoles) to modulate pharmacokinetics . For instance, bis-fluoroquinolones linked via 1,3,4-oxadiazole rings show enhanced antitumor activity compared to monomers .

Enzyme Inhibition Studies

Preliminary molecular docking analyses suggest that 1-(3-Fluoroquinolin-5-yl)ethanone may inhibit cytochrome P450 enzymes via coordination of the ketone oxygen to heme iron. Such interactions could underpin its role in drug-drug interaction studies.

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activities.

-

Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.

-

Mechanistic Studies: Elucidating targets through proteomics and CRISPR-Cas9 gene editing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume